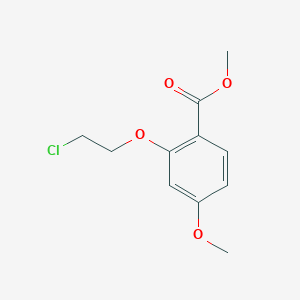
Methyl 2-(2-chloroethoxy)-4-methoxybenzoate
Cat. No. B8616468
Key on ui cas rn:
115801-87-1
M. Wt: 244.67 g/mol
InChI Key: PYFUTMWBILAYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06683096B2
Procedure details


This compound was prepared following the procedure described in Example 1 (part C) starting with 5 g (27.4 mmol) of 2-hydroxy-5-methyl-benzoic acid methyl ester, 9 mL (60.3 mmol) of 1-bromo-2-chloro-ethane and 5.9 g (42.8 mmol) of potassium carbonate. After the work-up and purification, 6.6 g (99% of yield) of the desired product was obtained.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](C)[CH:7]=[CH:6][C:5]=1[OH:11].Br[CH2:14][CH2:15][Cl:16].[C:17](=O)([O-])[O-:18].[K+].[K+]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:18][CH3:17])=[CH:6][C:5]=1[O:11][CH2:14][CH2:15][Cl:16] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC(=C1)C)O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
5.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the work-up and purification, 6.6 g (99% of yield) of the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=C(C=C(C=C1)OC)OCCCl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
